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molecular formula C14H15ClN2O2S B8632266 4-Chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-acetic acid ethyl ester

4-Chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-acetic acid ethyl ester

Cat. No. B8632266
M. Wt: 310.8 g/mol
InChI Key: GTFMYWFQVHIDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09399647B2

Procedure details

The ethyl 2-(4-hydroxy-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)acetate (9 g, 0.03078 mol) and phosphorous oxy-chloride (45 ml) was refluxed for 4 h. After completion of the reaction, it was concentrated under reduced pressure. The resulting residue was cooled to 0° C. To this, ice water (200 ml) was added and stirred for 30 min. Then it was basified with 25% aq. NH4OH solution slowly to pH=8. It was extracted with DCM (250 ml×3). Organic extracts were washed with water followed by brine. The separated organic layer was dried over anhydrous Na2SO4 and concentrated to get crude product. It was purified by column chromatography by using 100-200 mesh silica gel and DCM as eluent to give ethyl 2-(4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)acetate as yellow liquid. Yield—(7 g, 73.16%); 1H-NMR: (400 MHz, CDCl3); δ=4.22-4.16 (q, 2H), 4.02 (s, 2H), 3.06 (m, 2H), 2.85-2.84 (m, 2H), 1.93-1.83 (m, 4H), 1.26-1.23 (t, 3H); LC-MS [M+H]=310.9.

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]2[C:16]3[CH2:17][CH2:18][CH2:19][CH2:20][C:15]=3[S:14][C:4]=2[N:5]=[C:6]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[N:7]=1.P(Cl)(Cl)([Cl:23])=O>>[Cl:23][C:2]1[C:3]2[C:16]3[CH2:17][CH2:18][CH2:19][CH2:20][C:15]=3[S:14][C:4]=2[N:5]=[C:6]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[N:7]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
OC=1C2=C(N=C(N1)CC(=O)OCC)SC1=C2CCCC1
Name
Quantity
45 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction, it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To this, ice water (200 ml) was added
EXTRACTION
Type
EXTRACTION
Details
It was extracted with DCM (250 ml×3)
WASH
Type
WASH
Details
Organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get crude product
CUSTOM
Type
CUSTOM
Details
It was purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)CC(=O)OCC)SC1=C2CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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